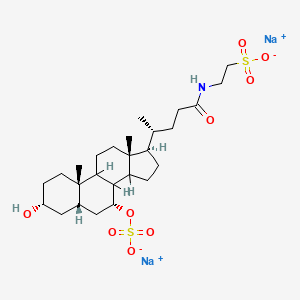
meso-1,2-Difeniletilendiamina
Descripción general
Descripción
(1R,2S)-1,2-difeniletan-1,2-diamina es un compuesto diamínico quiral con dos grupos fenilo unidos a un esqueleto de etano. Este compuesto es notable por su estereoquímica, que se especifica mediante la configuración (1R,2S), lo que indica la disposición espacial de sus átomos. Se utiliza en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades únicas.
Aplicaciones Científicas De Investigación
(1R,2S)-1,2-difeniletan-1,2-diamina tiene una amplia gama de aplicaciones en la investigación científica:
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Mecanismo De Acción
El mecanismo por el cual (1R,2S)-1,2-difeniletan-1,2-diamina ejerce sus efectos involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como un ligando quiral, influyendo en la estereoquímica de las reacciones en las que participa. También puede interactuar con enzimas o receptores, modulando su actividad a través de interacciones de unión .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1R,2S)-1,2-difeniletan-1,2-diamina típicamente involucra la reducción de dicetonas correspondientes o el uso de catalizadores quirales para lograr la estereoquímica deseada. Un método común es la hidrogenación asimétrica de 1,2-difeniletan-1,2-diona utilizando catalizadores quirales de rodio o rutenio bajo gas hidrógeno . Otro enfoque implica el uso de auxiliares quirales o agentes de resolución para separar los enantiómeros de una mezcla racémica .
Métodos de Producción Industrial
La producción industrial de (1R,2S)-1,2-difeniletan-1,2-diamina a menudo emplea técnicas de síntesis asimétrica a gran escala. Estos métodos incluyen el uso de ligandos quirales en procesos de hidrogenación catalítica o la resolución de mezclas racémicas mediante cristalización o cromatografía . La elección del método depende de la pureza y el rendimiento deseados del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1R,2S)-1,2-difeniletan-1,2-diamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar dicetonas u otros derivados oxidados.
Reducción: Se puede reducir para formar las aminas o alcoholes correspondientes.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleofílica para formar diversos derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen dicetonas, aminas secundarias y diversos derivados sustituidos, dependiendo de los reactivos y condiciones específicas utilizados .
Comparación Con Compuestos Similares
Compuestos Similares
(1S,2R)-1,2-difeniletan-1,2-diamina: El enantiómero de (1R,2S)-1,2-difeniletan-1,2-diamina, con estereoquímica opuesta.
1,2-difeniletan-1,2-diol: Un compuesto relacionado con grupos hidroxilo en lugar de grupos amino.
1,2-difeniletan-1,2-diona: El precursor dicetona utilizado en la síntesis de (1R,2S)-1,2-difeniletan-1,2-diamina.
Unicidad
(1R,2S)-1,2-difeniletan-1,2-diamina es único debido a su configuración quiral específica, que confiere propiedades químicas y biológicas distintas. Su capacidad para actuar como un ligando quiral lo hace valioso en la síntesis asimétrica, diferenciándolo de sus análogos no quirales o configurados de manera diferente .
Propiedades
IUPAC Name |
(1R,2S)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915119 | |
| Record name | (1R,2S)-Diaminodiphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951-87-1, 16635-95-3 | |
| Record name | meso-1,2-Diphenylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S)-Diaminodiphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Meso-1,2-Diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | meso-1,2-Diphenylethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLY76BC5ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-4,6-dimethylhept-2-enyl]oxolane-2,5-dione;2-[3-(oxiran-2-ylmethoxy)propoxymethyl]oxirane;3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1233089.png)





![(3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S)-6-hydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid](/img/structure/B1233097.png)




![2-[(E)-octadec-9-enoxy]propane-1,3-diol](/img/structure/B1233108.png)


